molecular formula C19H19ClN6 B8455922 2-(5-chloro-2-(1-isopropyl-3-methyl-1H-pyrazol-5-ylamino)pyridin-4-ylamino)benzonitrile

2-(5-chloro-2-(1-isopropyl-3-methyl-1H-pyrazol-5-ylamino)pyridin-4-ylamino)benzonitrile

Cat. No. B8455922
M. Wt: 366.8 g/mol
InChI Key: ILYQWHBTHLDMKV-UHFFFAOYSA-N
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Patent
US09446034B2

Procedure details

The solution of 2-[(2,5-dichloro-4-pyridinyl)amino]benzonitrile (110 g, 396 mmol), 3-methyl-1-(1-methylethyl)-1H-pyrazol-5-amine (55.1 g, 396 mmol), and cesium carbonate (387 g, 1187 mmol) in 1,4-dioxane (2.5 L) was degassed by N2 stream, and 2,2′-bis(diphenylphosphino)-1,1′-binaphthyl (BINAP) (19.71 g, 31.7 mmol) followed by palladium acetate (3.55 g, 15.83 mmol) were added. The reaction mixture was heated to reflux for overnight under N2. The reaction mixture was filtered and the liquid was concentrated. Ethyl acetate (1500 mL), followed by 1 M HCl (1000 mL) were added. Layers were separated. Ethyl acetate was washed with 1 M HCl until no product was observed by HPLC (1000 mL total, 1×). HCl phases were combined, and backwashed with ethyl acetate (3×1000 mL), until the product peak was relativity pure in the HCL layer. The HCl layer was then basified with NaOH (50 w/w followed by 1 M) to ph˜4 resulting in a cloudy solution. Ethyl acetate (2000 mL) was added and layers were separated. The ethyl acetate was washed with brine and evaporated. After neutralization—after addition of ethyl acetate—the reaction mixture was filtered to get some product. Also isolation of product during evaporation can be done by filtration of white solid, which comes from the mother liquor. All solids and evaporated products were combined. 2-[(5-Chloro-2-{[3-methyl-1-(1-methylethyl)-1H-pyrazol-5-yl]amino}-4-pyridinyl)amino]benzonitrile (80 g, 207 mmol, 52.4% yield) was isolated as a yellow solid. 1H NMR (400 MHz, DMSO-d6) ppm 1.24 (d, J=6.57 Hz, 6 H) 2.08 (s, 3 H) 4.34 (quin, J=6.57 Hz, 1 H) 5.87 (s, 1 H) 5.97 (s, 1 H) 7.41 (td, J=7.58, 1.01 Hz, 1 H) 7.47 (d, J=8.08 Hz, 1 H) 7.75 (td, J=7.83, 1.52 Hz, 1 H) 7.90 (dd, J=7.83, 1.52 Hz, 1 H) 7.94 (s, 1 H) 8.42 (d, J=17.43 Hz, 2 H); HPLC Rt=2.36 min, MS (ESI): [M+H]+=367.1, 368.1.
Quantity
110 g
Type
reactant
Reaction Step One
Quantity
55.1 g
Type
reactant
Reaction Step One
Name
cesium carbonate
Quantity
387 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
19.71 g
Type
reactant
Reaction Step One
Quantity
2.5 L
Type
solvent
Reaction Step One
Quantity
3.55 g
Type
catalyst
Reaction Step Two
Quantity
2000 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
Cl[C:2]1[CH:7]=[C:6]([NH:8][C:9]2[CH:16]=[CH:15][CH:14]=[CH:13][C:10]=2[C:11]#[N:12])[C:5]([Cl:17])=[CH:4][N:3]=1.[CH3:18][C:19]1[CH:23]=[C:22]([NH2:24])[N:21]([CH:25]([CH3:27])[CH3:26])[N:20]=1.C(=O)([O-])[O-].[Cs+].[Cs+].N#N.C1(P(C2C=CC=CC=2)C2C=CC3C(=CC=CC=3)C=2C2C3C(=CC=CC=3)C=CC=2P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1>O1CCOCC1.C([O-])(=O)C.[Pd+2].C([O-])(=O)C.C(OCC)(=O)C>[Cl:17][C:5]1[C:6]([NH:8][C:9]2[CH:16]=[CH:15][CH:14]=[CH:13][C:10]=2[C:11]#[N:12])=[CH:7][C:2]([NH:24][C:22]2[N:21]([CH:25]([CH3:27])[CH3:26])[N:20]=[C:19]([CH3:18])[CH:23]=2)=[N:3][CH:4]=1 |f:2.3.4,8.9.10|

Inputs

Step One
Name
Quantity
110 g
Type
reactant
Smiles
ClC1=NC=C(C(=C1)NC1=C(C#N)C=CC=C1)Cl
Name
Quantity
55.1 g
Type
reactant
Smiles
CC1=NN(C(=C1)N)C(C)C
Name
cesium carbonate
Quantity
387 g
Type
reactant
Smiles
C([O-])([O-])=O.[Cs+].[Cs+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N#N
Name
Quantity
19.71 g
Type
reactant
Smiles
C1(=CC=CC=C1)P(C1=C(C2=CC=CC=C2C=C1)C1=C(C=CC2=CC=CC=C12)P(C1=CC=CC=C1)C1=CC=CC=C1)C1=CC=CC=C1
Name
Quantity
2.5 L
Type
solvent
Smiles
O1CCOCC1
Step Two
Name
Quantity
3.55 g
Type
catalyst
Smiles
C(C)(=O)[O-].[Pd+2].C(C)(=O)[O-]
Step Three
Name
Quantity
2000 mL
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
were added
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for overnight under N2
Duration
8 (± 8) h
FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered
CONCENTRATION
Type
CONCENTRATION
Details
the liquid was concentrated
ADDITION
Type
ADDITION
Details
were added
CUSTOM
Type
CUSTOM
Details
Layers were separated
WASH
Type
WASH
Details
Ethyl acetate was washed with 1 M HCl until no product
CUSTOM
Type
CUSTOM
Details
resulting in a cloudy solution
CUSTOM
Type
CUSTOM
Details
layers were separated
WASH
Type
WASH
Details
The ethyl acetate was washed with brine
CUSTOM
Type
CUSTOM
Details
evaporated
ADDITION
Type
ADDITION
Details
After neutralization—after addition of ethyl acetate—the reaction mixture
FILTRATION
Type
FILTRATION
Details
was filtered
CUSTOM
Type
CUSTOM
Details
to get some product
CUSTOM
Type
CUSTOM
Details
Also isolation of product during evaporation
FILTRATION
Type
FILTRATION
Details
can be done by filtration of white solid, which
CUSTOM
Type
CUSTOM
Details
All solids and evaporated products

Outcomes

Product
Name
Type
product
Smiles
ClC=1C(=CC(=NC1)NC1=CC(=NN1C(C)C)C)NC1=C(C#N)C=CC=C1
Measurements
Type Value Analysis
AMOUNT: AMOUNT 207 mmol
AMOUNT: MASS 80 g
YIELD: PERCENTYIELD 52.4%
YIELD: CALCULATEDPERCENTYIELD 52.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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